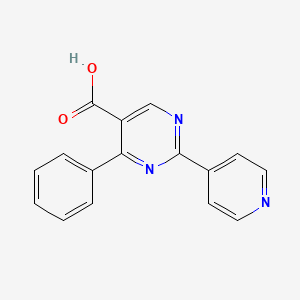
(5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,3-dimethoxybenzohydrazide with a suitable nitrile oxide under acidic conditions to form the oxadiazole ring. The final product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study the effects of oxadiazole derivatives on various biological systems. It may serve as a probe to investigate enzyme interactions and cellular pathways.
Medicine
Medicinally, oxadiazole derivatives have shown potential as antimicrobial, anti-inflammatory, and anticancer agents. This compound could be explored for similar therapeutic applications.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mecanismo De Acción
The mechanism of action of (5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The methanamine group may also play a role in binding to specific sites on proteins or nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
- (5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
- (5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
- (5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
Uniqueness
(5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. These groups may enhance the compound’s solubility and ability to interact with specific molecular targets.
Propiedades
IUPAC Name |
[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3.ClH/c1-15-8-5-3-4-7(10(8)16-2)11-13-9(6-12)14-17-11;/h3-5H,6,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTYNOWLYWVZMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NC(=NO2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[[6-(4-methoxyphenyl)-6,7-dihydro-5H-triazolo[5,1-b][1,3]oxazin-3-yl]methyl]piperidin-4-amine](/img/structure/B8018027.png)

![N-[(hydroxyamino)-(4-nitrophenyl)methylidene]acetamide](/img/structure/B8018042.png)








